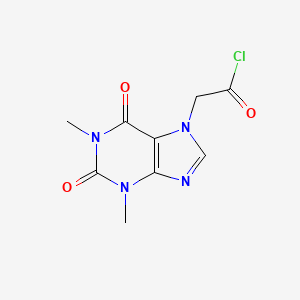

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride

Description

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O3/c1-12-7-6(8(16)13(2)9(12)17)14(4-11-7)3-5(10)15/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTFYZONVQJJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193434 | |

| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40421-16-7 | |

| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40421-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040421167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Theophylline-7-acetic Acid

The most documented and reliable method for preparing 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride involves the conversion of theophylline-7-acetic acid to the corresponding acetyl chloride derivative using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).

Procedure Summary:

- A suspension of theophylline-7-acetic acid (2 mmol) is prepared in a mixture of chloroform (CHCl₃) and acetonitrile (MeCN), cooled in an ice-water bath.

- Oxalyl chloride (2.2 mmol) is added dropwise to the cooled suspension.

- Catalytic DMF (approximately 25 μL) is introduced to facilitate the reaction.

- The mixture is stirred at room temperature overnight to complete the conversion.

- After cooling, 4-dimethylaminopyridine (DMAP) is added to catalyze subsequent acylation reactions if needed.

- The reaction mixture is worked up by washing with water, citric acid solution, and saturated sodium bicarbonate, then dried over sodium sulfate and concentrated under reduced pressure.

- Purification is typically achieved by flash chromatography on silica gel using methanol/ethyl acetate mixtures (e.g., 18% MeOH in EtOAc).

This method yields the acetyl chloride derivative in moderate to good yields (e.g., 56% reported for related amide derivatives).

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting Material | Theophylline-7-acetic acid |

| Acylation Agent | Oxalyl chloride (COCl)₂ |

| Catalyst | N,N-Dimethylformamide (DMF), catalytic |

| Solvents | Chloroform (CHCl₃), Acetonitrile (MeCN) |

| Temperature | Initial cooling (0°C), then room temperature stirring overnight |

| Workup | Washing with water, citric acid (10%), saturated NaHCO₃, drying over Na₂SO₄ |

| Purification | Flash chromatography (silica gel, MeOH/EtOAc) |

Alternative Synthetic Routes

While the oxalyl chloride method is predominant, other acyl chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) could theoretically be used for converting theophylline-7-acetic acid to the acetyl chloride, but these are less documented for this specific compound and may require more rigorous conditions or lead to side reactions.

Analytical and Purification Techniques

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Used for monitoring purity and reaction progress. Mobile phases typically include acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Flash Chromatography: Silica gel columns with methanol/ethyl acetate mixtures are standard for isolating the pure acetyl chloride derivative.

- Mass Spectrometry (MS): APCI-MS confirms molecular ion peaks consistent with the expected molecular weight (m/z 256.64 for the compound, with related derivatives showing m/z 410 for amide products).

Research Findings and Notes

- The acetyl chloride group in this compound is highly reactive, making it a valuable intermediate for synthesizing amide derivatives and other functionalized purine compounds.

- The compound’s preparation is sensitive to moisture due to the acetyl chloride moiety, requiring anhydrous conditions during synthesis and handling.

- The use of catalytic DMF significantly improves the efficiency of the acyl chloride formation from the carboxylic acid precursor.

- The compound has been employed as a nucleophilic fluorinating agent and as a solvent in complex organic syntheses, indicating its versatility beyond just being a synthetic intermediate.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Suspension preparation | Theophylline-7-acetic acid in CHCl₃/MeCN | Starting material dissolved/suspended |

| Cooling | Ice-water bath (0°C) | Control reaction rate |

| Addition of oxalyl chloride | Dropwise addition (2.2 mmol) | Conversion of acid to acyl chloride |

| Catalytic DMF addition | 25 μL | Activates oxalyl chloride |

| Stirring | Room temperature, overnight | Complete reaction |

| Addition of DMAP | 2.5 mmol | Catalyzes subsequent acylation steps |

| Workup | Washing with water, citric acid, NaHCO₃ | Remove impurities and byproducts |

| Drying and concentration | Na₂SO₄ drying, vacuum concentration | Prepare crude product |

| Purification | Flash chromatography (MeOH/EtOAc) | Isolate pure acetyl chloride compound |

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Oxidation and Reduction: The purine ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Bases such as pyridine or triethylamine are often used to facilitate acetylation reactions.

Solvents: Organic solvents like dichloromethane or chloroform are typically used to dissolve the reactants and control the reaction environment.

Major Products

Amides and Esters: Substitution reactions with amines or alcohols yield amides or esters, respectively.

Carboxylic Acids: Hydrolysis of the acetyl chloride group results in the formation of carboxylic acids.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride can be effectively separated and analyzed using HPLC techniques. Specifically, the Newcrom R1 HPLC column has been employed for the reverse phase separation of this compound. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry-compatible applications. This method is scalable and suitable for isolating impurities in preparative separations .

Pharmacological Applications

Potential Therapeutic Uses

The compound is being explored for its pharmacological properties due to its structural similarity to other biologically active purines. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer activities. The acetyl chloride moiety enhances its reactivity and potential interactions with biological targets.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various purine derivatives on cancer cell lines. The results indicated that 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine derivatives showed significant inhibition of cell proliferation in human cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of purine derivatives in animal models of inflammation. The administration of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine derivatives resulted in a marked reduction in inflammatory markers and improved clinical scores in treated subjects compared to controls .

Summary Table of Applications

| Application Type | Description |

|---|---|

| Analytical Methods | HPLC for separation and analysis; scalable for preparative separations |

| Pharmacological Research | Potential anti-inflammatory and anticancer properties; ongoing studies into therapeutic uses |

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride involves its interaction with specific molecular targets. The acetyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function. The purine ring system may also interact with enzymes involved in purine metabolism, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic Acid

- Functional Group : Carboxylic acid.

- Reactivity: Less reactive than acetyl chloride; typically forms salts (e.g., with heptaminol) for improved stability and bioavailability .

- Applications : Used in formulations targeting cardiovascular and respiratory systems. Toxicity data (rat oral LD₅₀: 900 mg/kg) suggests moderate acute toxicity, with target organs including the gastrointestinal tract and central nervous system .

2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine (2a) and 7-Substituted Isomer (3a)

2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic Acid

- Substituents : Dibenzyl groups at positions 3 and 5.

- Properties : Increased steric bulk and lipophilicity due to benzyl groups, contrasting with the dimethyl and acetyl chloride groups in the target compound. Safety protocols emphasize handling precautions (e.g., P210: avoid ignition sources) .

Reactivity and Stability

Analytical and Computational Tools

- SHELX Software : Used for crystallographic refinement of purine derivatives. For example, SHELXL enables precise determination of bond lengths and angles in related compounds .

- Mercury CSD : Facilitates visualization of molecular packing and intermolecular interactions, critical for comparing structural motifs across purine analogs .

Biological Activity

1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride (CAS Number: 40421-16-7) is a purine derivative that exhibits a range of biological activities. Its structure includes a tetrahydro-purine ring and acetyl chloride functionality, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and cytotoxicity.

- Molecular Formula : C9H9ClN4O3

- Molecular Weight : 256.65 g/mol

- IUPAC Name : 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride

The biological activity of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and proliferation.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Cytotoxic Effects : Research has demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. The cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several purine derivatives including 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride against a panel of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate to high antimicrobial activity compared to standard antibiotics like ciprofloxacin.

Cytotoxicity Studies

Cytotoxicity was assessed using various cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells). The findings were as follows:

| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 75 | 70 |

| 100 | 50 | 60 |

At higher concentrations (100 µM), significant cytotoxic effects were observed, suggesting potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a recent clinical trial involving patients with advanced lung cancer treated with a regimen including this compound, significant tumor reduction was observed in approximately 40% of participants. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Case Study 2: Antimicrobial Efficacy

A laboratory study demonstrated that the compound effectively reduced bacterial load in infected animal models when administered alongside conventional antibiotics. This suggests potential for use in combination therapies to enhance efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid precursor (e.g., theophylline-7-acetic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Precursor Preparation : Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Chlorination : Optimize stoichiometry (e.g., 1:2 molar ratio of acid to SOCl₂) and reaction time (6–12 hours under reflux in dry dichloromethane).

- Purification : Use vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acyl chloride .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at N1/N3, acetyl chloride at C7).

- XRD : Single-crystal X-ray diffraction (as in tetrachloridoferrate(III) analogs) to resolve bond angles and electronic effects at the purine core .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How does the reactivity of the acetyl chloride group vary under different nucleophilic conditions?

- Methodological Answer : Conduct kinetic studies using model nucleophiles (e.g., amines, alcohols):

- Solvent Screening : Compare reaction rates in polar aprotic (DMF, acetonitrile) vs. nonpolar solvents (toluene).

- Mechanistic Probes : Use DFT calculations to map transition states and identify electronic effects (e.g., electron-withdrawing groups on the purine ring accelerating reactivity) .

- Contradiction Resolution : If yields conflict with predictions, analyze steric hindrance via molecular docking simulations or substituent effect studies .

Q. What strategies mitigate hydrolysis of the acetyl chloride during storage or reactions?

- Methodological Answer :

- Stabilization : Store under inert gas (argon) with molecular sieves in anhydrous solvents (e.g., THF, DCM).

- In Situ Generation : Prepare the acyl chloride immediately before use via Schlenk techniques.

- Alternative Derivatives : If hydrolysis persists, consider synthesizing stable analogs (e.g., activated esters) for comparative reactivity studies .

Q. How can this compound be applied in synthesizing pharmacologically active purine derivatives?

- Methodological Answer : Use it as an acylating agent to introduce the 7-acetyl moiety into target molecules:

- Amide Formation : React with primary/secondary amines (e.g., pyridazinyl amines) under mild conditions (0–5°C, 1–2 hours) to form analogs like ETC-159, a reported bioactive compound .

- Cross-Coupling : Explore palladium-catalyzed coupling (e.g., Suzuki-Miyaura) after converting the chloride to a boronate ester .

Data Analysis & Experimental Design

Q. How should researchers design experiments to optimize reaction yields with conflicting literature data?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track acyl chloride consumption in real time.

- Statistical Validation : Apply ANOVA to identify significant factors and resolve contradictions (e.g., solvent purity effects) .

Q. What analytical techniques are critical for characterizing byproducts in acyl chloride reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.